REACTION_SMILES
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[CH3:3][O:4][C:5]([CH2:6][CH2:7][CH:8]1[N:9]([C:15](=[O:16])[O:17][C:18]([CH3:19])([CH3:20])[CH3:21])[C:10]([CH3:13])([CH3:14])[O:11][CH2:12]1)=[O:22].[Na+:2].[OH-:1]>>[O:4]=[C:5]([CH2:6][CH2:7][CH:8]1[N:9]([C:15](=[O:16])[O:17][C:18]([CH3:19])([CH3:20])[CH3:21])[C:10]([CH3:13])([CH3:14])[O:11][CH2:12]1)[OH:22]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)CCC1COC(C)(C)N1C(=O)OC(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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|
Type
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product
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Smiles
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CC(C)(C)OC(=O)N1C(CCC(=O)O)COC1(C)C
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
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[CH3:3][O:4][C:5]([CH2:6][CH2:7][CH:8]1[N:9]([C:15](=[O:16])[O:17][C:18]([CH3:19])([CH3:20])[CH3:21])[C:10]([CH3:13])([CH3:14])[O:11][CH2:12]1)=[O:22].[Na+:2].[OH-:1]>>[O:4]=[C:5]([CH2:6][CH2:7][CH:8]1[N:9]([C:15](=[O:16])[O:17][C:18]([CH3:19])([CH3:20])[CH3:21])[C:10]([CH3:13])([CH3:14])[O:11][CH2:12]1)[OH:22]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
COC(=O)CCC1COC(C)(C)N1C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)OC(=O)N1C(CCC(=O)O)COC1(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |